molecular formula C22H32O3 B593386 4,5-DiHDPA lactone CAS No. 845673-68-9

4,5-DiHDPA lactone

Cat. No.: B593386
CAS No.: 845673-68-9
M. Wt: 344.5
InChI Key: PCOBNCGOHMJRLU-JLNKQSITSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5-DiHDPA lactone is synthesized from docosahexaenoic acid through a series of chemical reactions. The process typically involves the epoxidation of docosahexaenoic acid at the alpha-4 double bond, followed by cyclization to form the lactone ring .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory procedures with scaling adjustments to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4,5-DiHDPA lactone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives .

Scientific Research Applications

4,5-DiHDPA lactone has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural features derived from docosahexaenoic acid and its potent activation of PPARγ. This makes it a valuable compound for studying the mechanisms of PPARγ activation and its potential therapeutic applications .

Properties

IUPAC Name

(5S)-5-[(1R,3Z,6Z,9Z,12Z,15Z)-1-hydroxyoctadeca-3,6,9,12,15-pentaenyl]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22(24)25-21/h3-4,6-7,9-10,12-13,15-16,20-21,23H,2,5,8,11,14,17-19H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15-/t20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCOBNCGOHMJRLU-VSHOBBMYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC(C1CCC(=O)O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C[C@H]([C@@H]1CCC(=O)O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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